
Methyl 4-((3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-((3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “Methyl 4-((3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate” is characterized by a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Wissenschaftliche Forschungsanwendungen
Boric Acid Ester Intermediates in Organic Synthesis
This compound serves as an intermediate in the synthesis of boric acid ester compounds with benzene rings. These intermediates are crucial in various organic synthesis reactions, including glycol protection, asymmetric synthesis of amino acids, and coupling reactions like Diels–Alder and Suzuki .
Enzyme Inhibition for Cancer Treatment
Boric acid compounds derived from intermediates like Methyl 4-((3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate have been used as enzyme inhibitors. They show promise in the treatment of tumors and microbial infections and are being explored in the design of anticancer drugs .
Development of Fluorescent Probes
These compounds can also be utilized as fluorescent probes. They are capable of identifying various substances such as hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances, which is significant in both biological research and medical diagnostics .
Synthesis of Indole Derivatives
Indole derivatives are prevalent in natural products and drugs, playing a vital role in cell biology. The compound can be used to synthesize indole derivatives, which are biologically active and have applications in treating cancer cells, microbes, and various disorders .
Biological Potential of Indole Derivatives
The synthesized indole derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This makes them highly valuable for pharmaceutical applications .
Antioxidant Activity in Pharmacology
Compounds derived from Methyl 4-((3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate have been evaluated for their antioxidant activity. This is crucial for developing treatments that combat oxidative stress-related diseases .
Zukünftige Richtungen
The future directions for research on “Methyl 4-((3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by understanding the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .
Eigenschaften
IUPAC Name |
methyl 4-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O7S/c1-23-14(19)10-2-4-12(5-3-10)25(21,22)16-7-6-11(8-16)17-13(18)9-24-15(17)20/h2-5,11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIINYOHBOSQGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)sulfonyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-methyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2581192.png)
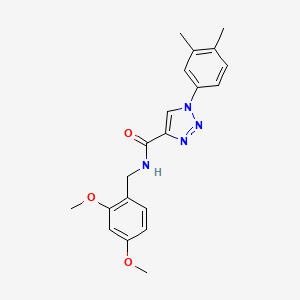

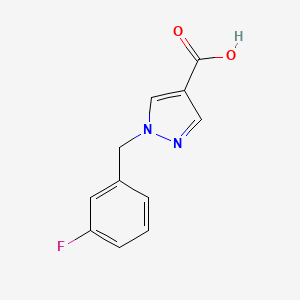
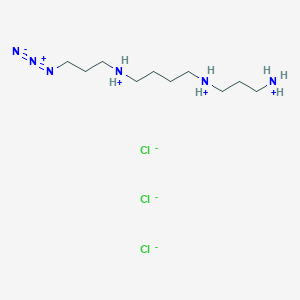
![Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate](/img/structure/B2581199.png)
![2-((3-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2581201.png)
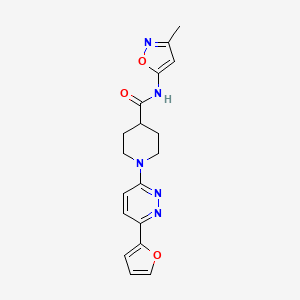
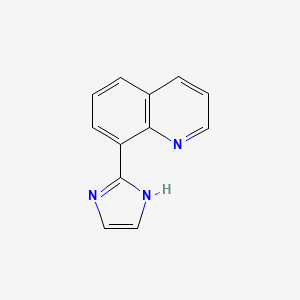
![(Z)-N-cyclohexyl-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide](/img/structure/B2581208.png)
![N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2581209.png)
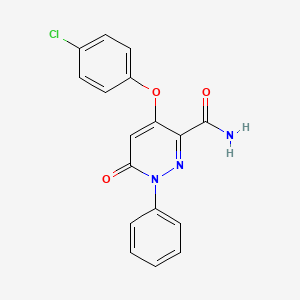
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2581212.png)
![N-(3-chloro-2-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2581214.png)